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Compound of Interest

(1,2-dimethyl-1H-imidazol-4-
Compound Name:
yl)methanol
CAS No.: 1038828-36-2
Cat. No.: B3032084
. J

(1,2-dimethyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound featuring a
disubstituted imidazole ring core functionalized with a primary alcohol. The imidazole moiety is
of paramount importance in the chemical and biological sciences, most notably as the side
chain of the amino acid histidine, which plays a critical role in enzyme active sites and protein
structure through metal coordination and proton transfer. This structural heritage makes
synthetic imidazole derivatives, such as (1,2-dimethyl-1H-imidazol-4-yl)methanol, highly
valuable building blocks.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,
and potential applications of (1,2-dimethyl-1H-imidazol-4-yl)methanol. It is intended for
researchers and professionals in drug discovery, catalysis, and materials science who can
leverage this molecule's unique combination of a nucleophilic/coordinating heterocyclic core
and a versatile hydroxyl functional group.

Part 1: Core Physicochemical and Spectroscopic
Profile

The fundamental properties of a molecule dictate its behavior in both reactive and biological
systems. The data below, derived from predictive models and analysis of its structural
components, provides a foundational understanding of (1,2-dimethyl-1H-imidazol-4-
yl)methanol.
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Property Value Source
Molecular Formula CeH10N20 PubChemLite[1]
Molecular Weight 126.16 g/mol PubChemLite[1]
Monoisotopic Mass 126.079315 Da PubChemLite[1]
GBAJIJNMPJZPVBJK- _
InChiKey PubChemLite[1]
UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CN1C)CO PubChemLite[1]
Predicted XlogP -0.4 PubChemLite[1]
Predicted Hydrogen Bond )
1 (from the hydroxyl group) Structural Analysis
Donors
Predicted Hydrogen Bond 2 (from the N3-imidazole )
) Structural Analysis
Acceptors nitrogen and hydroxyl oxygen)

Anticipated Spectroscopic Characteristics

While specific experimental spectra for this exact compound are not widely published, its
structure allows for a reliable prediction of its key spectroscopic features. These predictions are
crucial for reaction monitoring and structural confirmation.

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and
diagnostic.

o Ni-Methyl Group: A sharp singlet around & 3.5-3.8 ppm.
o C2-Methyl Group: A sharp singlet around & 2.2-2.5 ppm.

o C#*-Methylene Group (-CH20H): A singlet around & 4.4-4.7 ppm. The adjacent hydroxyl
proton may cause splitting in some solvents, but this is often not observed due to rapid
exchange.
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o C5-Proton (-CH=): A singlet around & 6.8-7.2 ppm, characteristic of a proton on an
electron-rich imidazole ring.

o Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift depending on solvent
and concentration.

e 13C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework.

o Methyl Carbons (N*-CHs, C2-CHs): Resonances expected in the aliphatic region, & 30-35
ppm and & 10-15 ppm, respectively.

o Methylene Carbon (-CH20H): A signal around & 55-60 ppm.

o Imidazole Ring Carbons: Three distinct signals are expected in the aromatic/heterocyclic
region: C5 (~0 120-125 ppm), C4 (-0 135-140 ppm), and the C2 quaternary carbon at a
more downfield position (~& 145-150 ppm).

e Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) would be
suitable.

o [M+H]*: The protonated molecular ion would be readily observed in ESI-MS at m/z
127.0866, confirming the molecular weight.[1]

o Fragmentation: A prominent fragment would likely correspond to the loss of the
hydroxymethyl group or water from the parent ion.

Part 2: Synthesis and Core Reactivity

The utility of a chemical building block is defined by its accessibility and predictable reactivity.
This section outlines a logical synthetic approach and discusses the principal reaction
pathways available to this molecule.

Proposed Synthetic Workflow

A robust and logical synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol starts from the
commercially available 1,2-dimethylimidazole. The strategy involves introducing a formyl group
at the C4 position, followed by its selective reduction to the primary alcohol.
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Step 1: Formylation

Vilsmeier Reagent (POClz, DMF)
or n-BuLi, then DMF

[1,2-Dimethylimidazola

Formylation at C4

G,2—Dimethyl—1H—imidazole—4—carbaldehydg

Step 2: Reduction

1,2-Dimethyl-1H-imidazole-4-carbaldehyde Sodium ]??orohydrlde (NaBHs)
in Methanol

Selective Aldehyde Reduction

Gl,2-dimethyl-1H-imidazol-4-yl)methanol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Exemplary Protocol: Reduction of the Aldehyde
Intermediate

This protocol details the reduction of 1,2-dimethyl-1H-imidazole-4-carbaldehyde. The choice of

sodium borohydride (NaBHa) is strategic; it is a mild reducing agent that selectively reduces
aldehydes in the presence of the imidazole ring and is experimentally convenient due to its
stability in protic solvents like methanol.[2]

Methodology:
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 Dissolution: Dissolve 1,2-dimethyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) in
anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

e Cooling: Place the flask in an ice-water bath and stir the solution until the temperature
equilibrates to 0 °C. This is critical to moderate the exothermic reaction and prevent side
reactions.

o Reagent Addition: Add sodium borohydride (NaBHa4, 1.5 equivalents) portion-wise to the
stirred solution over 15-20 minutes. Maintaining the temperature below 5 °C is essential. The
excess reagent ensures the complete conversion of the starting material.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to
completion. Progress can be monitored by Thin Layer Chromatography (TLC).

e Quenching: Carefully quench the reaction by slowly adding deionized water or a saturated
aqueous solution of ammonium chloride to decompose any unreacted NaBHa.

o Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous
residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x
volume of aqueous layer).

o Workup: Combine the organic layers, wash with brine to remove residual water, dry over
anhydrous sodium sulfate (NazSOa), filter, and concentrate the filtrate under reduced
pressure to yield the crude product.

 Purification: If necessary, purify the crude (1,2-dimethyl-1H-imidazol-4-yl)methanol by
column chromatography on silica gel.

Key Reactive Sites and Transformations

The molecule possesses two primary sites for chemical modification, making it a versatile
synthon.
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Hydroxyl Group Reactions

Oxidation (PCC, DMP) -> Aldehyde

Esterification (Acyl Chloride) -> Ester

(1,2-dimethyl-1H-imidazol-4-yl)methanol —'MP Williamson Ether Synthesis -> Ether

Imidazole Ring Applications

Metal Coordination (N3)

Deprotonation (C®) -> NHC Precursor

Click to download full resolution via product page
Caption: Key reactive sites and potential transformations of the title compound.

e The Hydroxyl Group: As a primary alcohol, it undergoes a host of standard transformations,
allowing it to be converted into other functional groups or used as a handle for attaching the

imidazole core to larger scaffolds.

e The Imidazole Ring: The N3 nitrogen is basic and acts as an excellent ligand for a wide
range of metal ions. Furthermore, the ring can be a precursor to N-Heterocyclic Carbenes
(NHCs), a class of organocatalysts and ligands that have revolutionized modern chemistry.

[3]14]

Part 3: Applications in Drug Development and
Catalysis
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The structural features of (1,2-dimethyl-1H-imidazol-4-yl)methanol make it an attractive
starting point for developing molecules with specific biological or catalytic functions.

Scaffold for Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug design. It is a bioisostere of amide and acid
functionalities and can act as both a hydrogen bond donor and acceptor. The dimethyl
substitution pattern of the title compound provides steric and electronic modulation compared
to unsubstituted imidazoles, which can be used to fine-tune binding interactions with biological
targets. The hydroxyl group provides a straightforward point of attachment for linking this
valuable core to other pharmacophores.

Precursor to N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes are a class of stable singlet carbenes that are widely used as ligands
in organometallic catalysis. They form strong sigma bonds with metal centers, leading to highly
stable and active catalysts. (1,2-dimethyl-1H-imidazol-4-yl)methanol can serve as a
precursor to functionalized NHCs where the hydroxymethyl group can be further modified to
create bidentate or tridentate ligands, or to attach the catalytic complex to a solid support.
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Caption: Logical pathway from (1,2-dimethyl-1H-imidazol-4-yl)methanol to an NHC-metal
catalyst.

Conclusion

(1,2-dimethyl-1H-imidazol-4-yl)methanol is more than a simple heterocyclic alcohol; it is a
strategically designed building block that combines the rich coordinating and biological
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potential of a substituted imidazole ring with the synthetic versatility of a primary alcohol. Its
predictable synthesis and well-defined reactive sites make it an asset for researchers aiming to
construct complex molecular architectures for applications ranging from targeted therapeutics
to next-generation catalysts. The insights provided in this guide are intended to facilitate its
adoption and exploitation in advanced research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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